molecular formula C16H18F3N3O2S B2471741 2-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 308300-19-8

2-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2471741
CAS No.: 308300-19-8
M. Wt: 373.39
InChI Key: POUYHGGAOYKPBF-HKWRFOASSA-N
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Description

The compound “2-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-[4-(trifluoromethyl)phenyl]acetamide” belongs to the thiazolidinone class of heterocyclic molecules, characterized by a five-membered ring containing sulfur and nitrogen atoms. Its structure includes a Z-configuration imino group at position 2, an ethyl substituent at position 3, and a 4-oxo group on the thiazolidinone core. The acetamide moiety is substituted with a 4-(trifluoromethyl)phenyl group, which enhances lipophilicity and metabolic stability due to the electron-withdrawing trifluoromethyl group . Thiazolidinones are pharmacologically significant, with applications in antimicrobial, anti-inflammatory, and antidiabetic drug development .

Properties

IUPAC Name

2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N3O2S/c1-3-20-15-22(4-2)14(24)12(25-15)9-13(23)21-11-7-5-10(6-8-11)16(17,18)19/h5-8,12H,3-4,9H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POUYHGGAOYKPBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN=C1N(C(=O)C(S1)CC(=O)NC2=CC=C(C=C2)C(F)(F)F)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-[4-(trifluoromethyl)phenyl]acetamide is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and antioxidant research. This article synthesizes available research findings, focusing on its biological activity, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazolidinone core, characterized by a five-membered ring containing sulfur and nitrogen atoms. The ethylimino group and trifluoromethylphenyl substituent contribute to its unique chemical properties. The molecular formula is C14H16F3N3O2SC_{14}H_{16}F_3N_3O_2S, with a molecular weight of approximately 359.36 g/mol.

Table 1: Molecular Characteristics

PropertyValue
Molecular FormulaC14H16F3N3O2SC_{14}H_{16}F_3N_3O_2S
Molecular Weight359.36 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Antibacterial Activity

Research indicates that thiazolidinone derivatives exhibit significant antibacterial properties. A study on related compounds demonstrated that certain thiazolidinone structures showed potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.

Case Study: Antibacterial Efficacy

  • Compound Tested: 2-(Chlorophenyl-imino)thiazolidin-4-one
  • Inhibition Rates:
    • E. coli: 88.46% inhibition
    • S. aureus: 91.66% inhibition
  • Methodology: Disc diffusion method was employed to assess antibacterial efficacy.

Antioxidant Activity

The antioxidant potential of thiazolidinones has also been explored using various assays such as the ABTS assay. The compound demonstrated a high percentage of inhibition, indicating its effectiveness in scavenging free radicals .

Table 2: Biological Activity Summary

Activity TypeTest OrganismInhibition Percentage
AntibacterialE. coli88.46%
AntibacterialS. aureus91.66%
AntioxidantABTS Assay81.8%

The biological activity of thiazolidinones is often attributed to their ability to interact with bacterial enzymes and proteins, disrupting normal cellular functions. For instance, the presence of the ethylimino group may enhance binding affinity to target sites within bacterial cells, thereby increasing potency.

Molecular Docking Studies

Computational studies have suggested that the compound can effectively bind to bacterial enzymes involved in cell wall synthesis and metabolic pathways, providing insights into its mechanism of action .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents (Thiazolidinone/Acetamide) Molecular Formula Molar Mass (g/mol) Key Features
Target Compound 3-Ethyl, 2-(ethylimino), 4-oxo; 4-(CF₃)Ph C₁₆H₁₉F₃N₃O₂S 374.41 Z-configuration, trifluoromethyl enhances lipophilicity
N-(2-Bromo-4-methylphenyl)-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamide 3-Ethyl, 2-(ethylimino), 4-oxo; 2-Br,4-MePh C₁₆H₂₀BrN₃O₂S 398.32 Bromo substituent increases molar mass; potential halogen bonding
(E)-2-(2-oxo-1-(quinolin-6-ylmethyl)indolin-3-ylidene)-N-(4-(CF₃)Ph)acetamide Indolinone core; 4-(CF₃)Ph C₂₇H₁₉F₃N₄O₂ 520.47 Extended conjugation via indolinone; higher molar mass
2-{[4-Oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]amino}-N-[3-(CF₃)Ph]acetamide 2-Thioxo, 5-benzylidene; 3-(CF₃)Ph C₂₂H₁₈F₃N₃O₅S₃ 557.58 Thioxo group enhances electron density; trimethoxybenzylidene improves planar stacking

Key Observations:

  • Substituent Impact: The trifluoromethyl group in the target compound and its analogues (e.g., ) contributes to enhanced lipophilicity and metabolic stability compared to non-fluorinated derivatives.
  • Stereochemistry: The Z-configuration of the imino group in the thiazolidinone ring (common in ) ensures optimal spatial arrangement for receptor binding, as seen in crystallographic studies using SHELX .
  • Synthetic Accessibility: The target compound’s synthesis likely parallels methods for similar thiazolidinones, such as refluxing thiosemicarbazones with maleimides in acetonitrile (as in ), though yields may vary with substituent complexity.

Physicochemical and Crystallographic Comparisons

  • Melting Points : Analogues like the trimethoxybenzylidene derivative melt at 160–161°C , while brominated derivatives likely have higher melting points due to increased molecular symmetry.
  • Crystallography : Structural elucidation of similar compounds relies on SHELXL and ORTEP , confirming Z-configurations and hydrogen-bonding networks critical for stability.

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